Spiro[3.6]decane-1,3-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
spiro[3.6]decane-1,3-dione |
InChI |
InChI=1S/C10H14O2/c11-8-7-9(12)10(8)5-3-1-2-4-6-10/h1-7H2 |
InChI Key |
OGZYVOOEIGWBCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)C(=O)CC2=O |
Origin of Product |
United States |
Synthetic Methodologies for Spiro 3.6 Decane 1,3 Dione and Its Structural Analogues
Classical Approaches to Spiro[3.6]decane-1,3-dione Skeletons
The construction of this compound and its structural analogues relies on established synthetic strategies that are adept at creating the challenging spirocyclic core. These methods include cycloadditions for ring formation, condensations to join molecular fragments, and sequential alkylation-cyclization reactions.
Cycloaddition Reactions in Spiro Annulation
Cycloaddition reactions are powerful tools for the formation of cyclic and spirocyclic systems, often allowing for the construction of complex architectures in a single, highly controlled step. e-bookshelf.de These reactions are categorized by the number of atoms contributed by each component to the newly formed ring.
[3+2] Cycloaddition Strategies
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a widely used method for constructing five-membered rings. uchicago.edubeilstein-journals.org This strategy involves the reaction of a three-atom 1,3-dipole with a two-atom dipolarophile. In the context of spirocycle synthesis, this approach is particularly effective for creating five-membered heterocyclic or carbocyclic rings fused at a spiro center.
A common application involves the in-situ generation of azomethine ylides (the 1,3-dipole) from the reaction of α-amino acids with aldehydes or from cyclic amines. mdpi.comrsc.org These ylides then react with various dipolarophiles. For instance, the three-component reaction of cyclic amines, aryl aldehydes, and olefinic oxindoles provides a direct route to spirooxindole-pyrrolidines. rsc.org Similarly, novel spiro-pyrrolidine and pyrrolizine derivatives can be synthesized via the [3+2] cycloaddition of azomethine ylides with 3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones. researchgate.net
For the synthesis of all-carbon spirocycles, palladium-catalyzed trimethylenemethane (TMM) [3+2] cycloaddition is a notable strategy. beilstein-journals.org This reaction has been featured in the synthesis of natural products like 3β-hydroxykemp-7(8)-en-6-one, where a TMM precursor reacts with an activated octalone to produce a key spirocyclic intermediate in high yield. beilstein-journals.org
Table 1: Examples of [3+2] Cycloaddition for Spirocycle Synthesis
| 1,3-Dipole Source | Dipolarophile | Resulting Spirocycle Type | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Isatin (B1672199) and Sarcosine (B1681465) | 3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones | Spiro-pyrrolidine | In situ generation | researchgate.net |
| Cyclic Amines and Aryl Aldehydes | Olefinic Oxindoles | Spirooxindole-pyrrolidine | Three-component reaction | rsc.org |
| Trimethylenemethane Precursor | Activated Octalone | All-carbon spirocycle | Palladium catalyst | beilstein-journals.org |
| Hydrazones | In situ generated α-oxo-ketene | Spiro-pyrazolidin-3-one | Microwave irradiation, 140 °C | thieme-connect.com |
Diels-Alder Reactions and Derivatives for Spirocycle Construction
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis and has been adapted for the creation of spirocycles. rsc.orgucl.ac.uk This reaction typically involves a conjugated diene and a dienophile. The intramolecular version of the Diels-Alder (IMDA) reaction is particularly powerful for generating complex polycyclic systems, including those with spiro centers. cdnsciencepub.com
For example, the synthesis of tetracyclic undecene derivatives, which are precursors for sesquiterpenes, has been achieved through the IMDA reaction of spiro[2.4]hepta-4,6-dien-1-yl esters. cdnsciencepub.com In this case, the cyclopentadiene (B3395910) moiety acts as the diene, and a sidechain containing a double bond serves as the dienophile. The reaction's success is often dependent on substituents that facilitate the cyclization process. cdnsciencepub.com
The development of catalytic enantioselective Diels-Alder reactions has further expanded the utility of this method. Strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts have been used to catalyze spirocyclization between exo-enones and dienes, a previously challenging transformation. rsc.org This approach is valuable for creating spiro[4.5]decane and spiro[5.5]undecane skeletons, which are present in numerous biologically active sesquiterpenoids. rsc.orgrsc.org
Formal (4+1) Cycloaddition Approaches
Formal [4+1] cycloaddition provides a pathway to five-membered rings by combining a four-atom component with a single-atom synthon. This methodology has been successfully applied to the synthesis of spiro[4.5]decane derivatives. In one reported system, enone derivatives, acting as the C4 component, react with cyclic 1,3-diketones like cyclohexane-1,3-dione. nii.ac.jp This diastereoselective reaction, catalyzed by trifluoromethanesulfonic acid (CF3SO3H), constructs oxindole-functionalized spiro[4.5]decanes. nii.ac.jp The methodology is versatile, accommodating various substituents on the enone and accepting different cyclic diketones, including cyclopentane-1,3-dione, to yield the corresponding spiro products. nii.ac.jp Another example involves a cobalt-catalyzed [4+1] spirocyclization of aromatic amides with cyclic diazo compounds to produce pentatomic spirolactams. researchgate.net
Table 2: Formal (4+1) Cycloaddition for Spiro[4.5]decanes nii.ac.jp
| C4 Reactant (Enone Derivative) | C1 Reactant (Diketone) | Catalyst | Product |
|---|---|---|---|
| Isatin-derived enone | Cyclohexane-1,3-dione | CF3SO3H | Oxindole-functionalized spiro[4.5]decane |
| Isatin-derived enone | Cyclopentane-1,3-dione | CF3SO3H | Oxindole-functionalized spiro[4.4]nonane derivative |
Condensation Reactions in this compound Assembly
Condensation reactions, which form carbon-carbon bonds by joining two molecules with the loss of a small molecule like water, are a classical and effective strategy for building spirocyclic frameworks. cardiff.ac.ukbeilstein-journals.org Aldol (B89426) and Dieckmann condensations are prominent examples used in spirocycle synthesis. rsc.orgresearchgate.net
The aldol condensation has been a key step in the total synthesis of several spiro-containing natural products. rsc.org For instance, the synthesis of acorenone B utilized a base-catalyzed intramolecular aldol reaction to form the spirocycle in high yield. rsc.org A tandem Michael-aldol condensation sequence has also been employed to efficiently synthesize β-vetivone. rsc.org
Multi-component reactions often leverage condensation pathways to rapidly build molecular complexity. A notable example is the three-component reaction between an arylamine, isatin, and cyclopentane-1,3-dione in acetic acid, which yields novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org In a related process, the direct condensation of isatin with two equivalents of cyclopentane-1,3-dione produces 3,3-bis(2-hydroxy-5-oxo-cyclopent-1-enyl)oxindoles in high yields. beilstein-journals.org
The Dieckmann condensation, an intramolecular reaction of a diester to form a β-keto ester, is particularly useful for forming five- and six-membered rings. It has been applied in the asymmetric synthesis of spiro beilstein-journals.orgbeilstein-journals.orgnonane-1,6-dione, a valuable chiral precursor. researchgate.net The sequence involves creating a diester precursor which is then cyclized under basic conditions to generate the second five-membered ring of the spiro system. researchgate.net
Alkylation and Cyclization Strategies
The sequential formation of a quaternary carbon center via alkylation followed by a ring-closing cyclization is a fundamental and widely practiced approach to spirocycle synthesis. cardiff.ac.ukrsc.org This strategy typically involves the alkylation of a cyclic precursor at a position alpha to a carbonyl group, followed by an intramolecular reaction to form the second ring.
A classic example is the spiroannulation of 5-methyl-1,3-cyclohexanedione with an alkyl halide in the presence of a base, which was used in a synthesis of β-vetivone. rsc.org This method has also been adapted to synthesize other natural products like agarospirol (B1665057) and hinesol. rsc.org Similarly, simple spiro[cyclobutane-1,3'-indolin]-2'-ones have been prepared using alkylation chemistry. beilstein-journals.org
Modern Catalytic Approaches in this compound Synthesis
Recent advancements in catalysis have provided powerful tools for the construction of complex spirocyclic frameworks with high efficiency and stereocontrol. These methods often lead to novel molecular scaffolds that were previously difficult to access.
Organocatalysis has emerged as a robust strategy for the enantioselective synthesis of spiro compounds. rsc.org This approach avoids the use of metals and often proceeds under mild conditions.
A notable example is the organocatalytic asymmetric [3 + 3] annulation of isatin-derived Morita-Baylis-Hillman (MBH) carbonates with indolin-2-imines. This reaction, a first of its kind, utilizes isatin-derived MBH carbonates as three-carbon synthons reacting with indole-derived carbon-nitrogen dinucleophiles. The process yields multifunctionalized α-carboline-spirooxindole hybrids with high stereoselectivities. rsc.org
Another developed method is the organocatalytic Michael-cyclization cascade reaction between isothiocyanato oxindoles and unsaturated pyrazolones. This reaction constructs multicyclic spiro[oxindole/thiobutyrolactam/pyrazolone] cores, which contain three contiguous stereogenic centers, including two spiro quaternary centers. The products are obtained with excellent diastereo- and enantioselectivities. researchgate.net
Furthermore, an efficient one-pot organocatalyzed synthesis of spiro[chroman-3,6'-furo[2,3-d]pyrimidine]-tetraones has been reported. This involves a three-component condensation reaction of aldehydes, barbituric acids, and 3-bromo-4-hydroxy-2H-chromen-2-one in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov
A highly enantioselective organocatalytic Wolff rearrangement–amidation–Michael–hemiaminalization stepwise reaction has also been described. This one-pot, multicomponent reaction involves a cyclic 2-diazo-1,3-diketone, a primary amine, and an α,β-unsaturated aldehyde, yielding optically active spirocyclic piperidones with three stereogenic centers. mdpi.com
Table 1: Examples of Organocatalytic Asymmetric Synthesis of Spiro Analogues
| Reactants | Catalyst | Product | Yield | Stereoselectivity | Reference |
| Isatin-derived MBH carbonates, Indolin-2-imines | Not specified | α-Carboline-spirooxindole hybrids | Good to high | High | rsc.org |
| Isothiocyanato oxindoles, Unsaturated pyrazolones | Chiral tertiary amine thiourea | Spiro[oxindole/thiobutyrolactam/pyrazolone] | Not specified | up to >20:1 dr, up to 99% ee | researchgate.net |
| Aldehydes, Barbituric acids, 3-Bromo-4-hydroxy-2H-chromen-2-one | DBU | Spiro[chroman-3,6'-furo[2,3-d]pyrimidine]-tetraones | Not specified | Not specified | nih.gov |
| Cyclic 2-diazo-1,3-dione, Primary amine, α,β-Unsaturated aldehyde | Secondary amine | Spirocyclic piperidones | up to 76% | up to 80:20 dr, up to 97% ee | mdpi.com |
Transition metal catalysis offers a powerful platform for constructing spirocycles, often through dearomatization strategies. chemrxiv.org
Palladium-hydride catalysis has been successfully employed in the enantioselective cycloaddition of 1,3-enynes with cyclic C-H bonds, such as those in pyrazolidine-3,5-diones. nih.gov This method uses a chiral Pd/WingPhos catalyst to control stereoselectivity and suppress side reactions, leading to spirocyclic pyrazolidine-3,5-diones in good yields and high enantioselectivities. nih.gov The reaction tolerates a wide array of functional groups on the 1,3-enyne substrate. nih.gov
Copper-catalyzed heteroannulation of ketoxime acetates with 2-arylideneindane-1,3-diones provides a route to spiro[indane-1,3-dione-1-pyrrolines]. This reaction proceeds in the presence of a copper catalyst and an additive like sodium bisulfite. rsc.org
Table 2: Examples of Metal-Catalyzed Spirocyclization Reactions
| Reactants | Catalyst | Product | Yield | Stereoselectivity | Reference |
| 1,3-Enynes, Pyrazolidine-3,5-dione | [Pd(allyl)Cl]₂ / WingPhos | Spiro-pyrazolidine-3,5-diones | up to 96% | up to 93% ee | nih.gov |
| 2-Arylideneindane-1,3-diones, Ketoxime acetates | CuCN | Spiro[indane-1,3-dione-1-pyrrolines] | up to 95% | Not applicable | rsc.org |
Visible-light photocatalysis has emerged as a mild and sustainable tool for generating radical intermediates, enabling the synthesis of complex N-heterospirocycles. cardiff.ac.ukcam.ac.uknih.gov
One strategy involves the photocatalytic generation of N-centered radicals from N-allylsulfonamides and alkenes to construct β-spirocyclic pyrrolidines. acs.orgnih.gov This method utilizes an iridium photocatalyst and a halogenating agent to produce a variety of β-spirocyclic pyrrolidines in moderate to very good yields. acs.org
Another approach enables the construction of C(sp3)-rich N-heterospirocycles from aliphatic ketones and aldehydes with alkene-containing secondary amines. cardiff.ac.ukcam.ac.uk This process uses a highly reducing iridium photocatalyst in conjunction with 1,4-cyclohexadiene (B1204751) and a Hantzsch ester to facilitate the controlled generation and reaction of radical intermediates. cam.ac.uk
Table 3: Visible-Light-Driven Photocatalysis for N-Heterospirocycles
| Reactants | Photocatalyst | Product | Yield | Reference |
| N-Allylsulfonamides, Alkenes | Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ or 4CzIPN | β-Spirocyclic pyrrolidines | Moderate to very good | acs.org |
| Aliphatic ketones/aldehydes, Alkene-containing secondary amines | Ir(dMeppy)₃ | C(sp3)-rich N-heterospirocycles | up to 97% | cam.ac.uk |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of spirocyclic compounds.
Microwave irradiation has been shown to accelerate reaction times, improve yields, and often allows for the use of more environmentally benign solvents. researchgate.net
The synthesis of novel 7,9-bis-(arylidene)-4-methyl-2,6,10-triphenyl-2,3-diazaspiro nih.govacs.orgdec-3-ene-1,8-dione derivatives has been achieved through a rapid and high-yield microwave-assisted aldol condensation. shd-pub.org.rs Similarly, various spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives have been prepared using microwave-assisted conditions, which significantly reduced reaction times and improved yields compared to conventional heating. mdpi.commdpi.com For instance, the synthesis of 2'-phenyl-1,3-dihydro-1'H-spiro[benzimidazole-2,4'-isoquinoline]-1',3'(2'H)-dione saw an increase in yield from 42% (conventional) to 81% (microwave). mdpi.com Another example is the synthesis of spiro[indoline-3,4-pyrano[2,3-c]pyrazole] derivatives via a four-component reaction under microwave irradiation using water as a solvent. researchgate.net
Conducting reactions without a solvent minimizes waste and can simplify product purification.
A one-pot, three-component reaction of isatin derivatives, activated methylene (B1212753) reagents, and 2-hydroxy-1,4-naphthoquinone (B1674593) has been efficiently catalyzed by an ionic liquid-modified SBA-15 mesoporous material (SBA-IL) under solvent-free conditions. sharif.edu This method, which can also be performed under microwave irradiation, produces pyranonaphthoquinone-fused spirooxindoles in excellent yields with the added benefit of a recyclable catalyst. sharif.edu
Synthetic Pathways for Advanced this compound Derivatives and Scaffolds
The construction of advanced molecular architectures based on the this compound framework, as well as its structural analogues, leverages a variety of modern synthetic strategies. These methods are designed to build complex, three-dimensional structures that are of significant interest in medicinal chemistry and materials science. researchgate.net Key approaches include multicomponent reactions (MCRs), cycloaddition reactions, and condensation strategies, which offer efficient pathways to novel spirocyclic scaffolds. mdpi.com
Multi-component and Condensation Reactions
Multi-component reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules in a single step by combining three or more reactants. mdpi.com This approach is valued for its high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. mdpi.commdpi.com
A notable strategy involves the three-component reaction of an arylamine, isatin, and a cyclic 1,3-dione, such as cyclopentane-1,3-dione, in acetic acid at room temperature. beilstein-journals.org This method yields novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org A plausible mechanism begins with an aldol-type reaction between isatin and cyclopentane-1,3-dione. beilstein-journals.org This is followed by the addition of the arylamine and subsequent cyclization to form the complex spiro heterocycle. beilstein-journals.org This protocol is advantageous due to its mild conditions and the high yields of the resulting spiro compounds. beilstein-journals.org
Another powerful strategy is the Knoevenagel condensation, often used as a key step in a multi-step synthesis or a one-pot sequence. mdpi.comthieme-connect.comijacskros.com For instance, spiro[indole-pyrrolidine] derivatives can be synthesized through a process that begins with the Knoevenagel condensation of indole-2,3-dione with malononitrile. nih.gov The resulting intermediate, a 3-dicyanomethylene-2H-indol-2-one, then undergoes a Michael condensation with an isothiocyanate derivative to furnish the final spiro product in high to excellent yields. nih.gov This particular method can be performed under environmentally friendly aqueous and mechanochemical (solvent-free) conditions. nih.gov
The synthesis of various spiro-dione heterocyclic systems often employs initial condensation steps to create a reactive intermediate. For example, the synthesis of spiro[imidazolidine-pyrazoline]-2,4-dione derivatives starts with the Knoevenagel condensation of hydantoin (B18101) and various aromatic aldehydes. ijacskros.com The resulting 5-arylidene hydantoin derivatives are then reacted with diazomethane (B1218177) to form the target spiro compounds. ijacskros.com
The following table summarizes selected examples of advanced spiro scaffolds synthesized via multi-component and condensation reactions.
Table 1: Synthesis of Advanced Spiro Scaffolds via MCR and Condensation Reactions
| Starting Materials | Key Reaction Type | Resulting Scaffold | Conditions | Reference |
|---|---|---|---|---|
| Arylamine, Isatin, Cyclopentane-1,3-dione | Three-Component Reaction | Spiro[dihydropyridine-oxindoles] | Acetic acid, Room temperature, 9-12 h | beilstein-journals.org |
| Indole-2,3-dione, Malononitrile, Isothiocyanate derivatives | Knoevenagel/Michael Condensation | Spiro[indole-pyrrolidine] Derivatives | Aqueous and mechanochemical conditions, Ambient temperature | nih.gov |
| Hydantoin, Aromatic aldehydes, Diazomethane | Knoevenagel Condensation/Cycloaddition | Spiro[imidazolidine-pyrazoline]-2,4-diones | Two-step synthesis | ijacskros.com |
Cycloaddition Reactions
The 1,3-dipolar cycloaddition reaction is another cornerstone in the synthesis of complex spiroheterocycles. thieme-connect.com This method involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. A prominent application is the synthesis of dispirooxindole derivatives. mdpi.com In this one-pot, three-component reaction, an azomethine ylide is generated in situ from the decarboxylative condensation of isatin and an α-amino acid (like sarcosine or proline). mdpi.comnih.govmdpi.com This ylide then reacts with a dipolarophile, such as 5-benzylidene-1,3-dimethylpyrimidine-2,4,6-trione, to produce novel dispiro systems with high regio- and stereoselectivity. mdpi.com
Similarly, spiro-pyrrolidine and spiro-pyrrolizine derivatives can be synthesized via a [3+2] cycloaddition. nih.govmdpi.com Azomethine ylides, generated from isatin and an amino acid, react with 3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones in refluxing methanol (B129727) to afford the target spiro compounds in good yields. nih.govmdpi.com The reaction proceeds with high diastereoselectivity. nih.gov
A Lewis acid-catalyzed one-pot sequential reaction has also been developed for the synthesis of spiroisoxazolines. thieme-connect.com This process involves a Knoevenagel condensation followed by a 1,3-dipolar cycloaddition. The reaction of an active methylene compound (like 1,3-indandione), an aldehyde, and dibromoformaldoxime in the presence of ZnCl₂ yields diversely functionalized spiroisoxazolines under mild conditions. thieme-connect.com
The table below details examples of advanced spiro scaffolds synthesized through cycloaddition reactions.
Table 2: Synthesis of Advanced Spiro Scaffolds via Cycloaddition Reactions
| Reactants | Key Reaction Type | Resulting Scaffold | Conditions | Reference |
|---|---|---|---|---|
| Isatin, α-Amino acid, 5-Benzylidene-1,3-dimethylpyrimidine-2,4,6-trione | 1,3-Dipolar Cycloaddition | Dispirooxindole derivatives | Ethanol, Reflux | mdpi.com |
| Isatin, Sarcosine/Proline, 3,5-Bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones | [3+2] Cycloaddition | Spiro-pyrrolidine/Spiro-pyrrolizine derivatives | Methanol, Reflux | nih.govmdpi.com |
| 1,3-Indandione, Aldehyde, Dibromoformaldoxime | Knoevenagel/1,3-Dipolar Cycloaddition | Spiroisoxazolines | ZnCl₂ catalyst | thieme-connect.com |
| Ketoxime Acetates, 2-Arylideneindane-1,3-diones | Copper-catalyzed Heteroannulation | Spiro[indane-1,3-dione-1-pyrrolines] | Copper catalyst | rsc.org |
Chemical Reactivity and Transformations of Spiro 3.6 Decane 1,3 Dione
Ring-Opening and Ring-Expansion Reactions
The photochemical behavior of dispiro-substituted cyclobutane-1,3-diones, including structures related to spiro[3.6]decane-1,3-dione, has been investigated, revealing a dependency of the reaction pathway on the size of the spiro ring. oup.com Photolysis of these compounds in methanol (B129727) can lead to a ring-expansion reaction, forming a seven-membered ring acetal, although this is more prominent with five- or seven-membered spiro rings. oup.com This photochemical ring expansion is proposed to proceed through an oxacarbene intermediate. oup.com
In the case of dispiro[6.1.6.1]hexadecane-8,16-dione, a related compound with larger spiro rings, irradiation in methanol at low temperatures leads to different products without significant ring expansion. oup.com It has been noted that some diones in this class can undergo facile ring-opening in methanol even without irradiation, a reactivity attributed to the release of internal ring strain. oup.com
Table 1: Photolysis Products of Dispiro Cyclobutane-1,3-diones in Methanol. oup.com
| Starting Dione (B5365651) | Ring Expansion Product Yield (%) | Major Product | Major Product Yield (%) |
| Dispiro[4.1.4.1]dodecane-6,12-dione | Low | Methyl 1-(cyclopentylcarbonyl)cyclopentanecarboxylate | 55.5 |
| Dispiro[5.1.5.1]tetradecane-7,14-dione | Not Detected | Methyl cyclohexanecarboxylate | 41.7 |
| Dispiro[3.1.3.1]decane-5,10-dione | Not Detected | Methyl 1-(cyclobutylcarbonyl)cyclobutanecarboxylate | 54.9 |
Nucleophilic and Electrophilic Reactivity at Dione Moieties
The dione moieties in this compound are susceptible to both nucleophilic and electrophilic attack. The carbonyl carbons are electrophilic centers, reacting with various nucleophiles. Spiro-activated cyclopropanes, which share some reactivity principles with strained spirocyclic systems, readily react with nucleophiles under mild conditions. nih.gov This reactivity is facilitated by the orthogonal orientation of the spiro-fused ring and the carbonyl groups, which helps to delocalize the negative charge in the transition state. nih.gov
The reactivity of related 1,3-dicarbonyl compounds in condensation reactions further illustrates the electrophilic nature of the carbonyl groups. For instance, cyclopentane-1,3-dione participates in three-component reactions with isatin (B1672199) and arylamines to form spiro[dihydropyridine-oxindoles]. beilstein-journals.org These reactions are often initiated by an aldol-type addition to one of the carbonyl groups. beilstein-journals.org
Stereoselective and Regioselective Transformations
The rigid spirocyclic framework of compounds like this compound can influence the stereochemical outcome of reactions. vulcanchem.comrsc.org The controlled generation of a quaternary carbon center at the spiro atom is a key challenge and focus in the synthesis of spirocyclic compounds. cardiff.ac.uk
Stereoselective and regioselective reactions are well-documented for related spiro systems. For example, highly stereoselective syntheses of spiro-polycyclic oxindoles have been achieved through sequential organocatalytic Michael-domino Michael/aldol (B89426) reactions, generating five new stereocenters with excellent diastereoselectivity. nih.gov Similarly, diastereoselective formal (4+1) cycloaddition reactions have been developed to construct oxindole-functionalized spiro[4.5]decanes. nii.ac.jp Furthermore, 1,3-dipolar cycloaddition reactions involving azomethine ylides have been employed for the regio- and stereoselective synthesis of novel dispirooxindole derivatives. mdpi.com
Functionalization of the this compound Core
The core structure of this compound can be modified to introduce a variety of chemical functionalities. The presence of the dione moiety allows for reactions such as Henry condensations and modified Nef reactions, which can be key steps in elaborating the core structure. wits.ac.za The synthesis of related spirocyclic hydantoins involves the introduction of groups like p-ethoxyphenyl and 2-hydroxyethyl, demonstrating the potential for functionalization at different positions. vulcanchem.com
Derivatization at the peripheral positions of the cycloheptane (B1346806) ring in this compound can lead to a diverse range of analogs. In related spiro-pyrrolidine syntheses, various substituents on the aromatic rings of the starting materials are well-tolerated, allowing for the creation of libraries of compounds with different peripheral functionalities. usm.myuri.edu The synthesis of spiro[dihydropyridine-oxindoles] also demonstrates that various substituted anilines and isatins can be used, leading to derivatization of the final spiro product. beilstein-journals.org
Mechanism Elucidation of Key Reactions
The mechanisms of key reactions involving spirocyclic diones have been investigated. The photochemical ring expansion of dispiro cyclobutane-1,3-diones is proposed to proceed via an oxacarbene intermediate, which is formed after initial α-cleavage. oup.com
In the formation of spiro[dihydropyridine-oxindoles] from the three-component reaction of isatin, cyclopentane-1,3-dione, and an arylamine, a plausible mechanism involves the initial formation of an aldol adduct between isatin and the dione. beilstein-journals.org This is followed by dehydration to form a carbonium ion intermediate, which then reacts with the arylamine and undergoes intramolecular dehydration to yield the final spiro compound. beilstein-journals.org
The mechanism of 1,3-dipolar cycloaddition reactions for the synthesis of dispirooxindoles involves the in situ generation of an azomethine ylide from the condensation of isatin and an α-amino acid. mdpi.com This dipole then reacts regioselectively with a dipolarophile to form the desired spiro product. mdpi.com
Spectroscopic and Structural Characterization Studies of Spiro 3.6 Decane 1,3 Dione Analogues
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of spiro[3.6]decane-1,3-dione analogues. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular framework.
In ¹H NMR spectroscopy, the chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) of proton signals reveal the connectivity and spatial relationships of hydrogen atoms. For instance, in the analysis of spiro[indane-1,3-dione-1-pyrrolines], aromatic protons typically appear in the downfield region of δ 7.0-8.1 ppm, while aliphatic protons on the pyrrolidine (B122466) and spirocyclic systems are observed at higher fields. rsc.org The protons of the methylene (B1212753) groups in the spirocyclic ring of a 1,3-diazaspiro(4.5)decane-2,4-dione analogue are found in the δ 1.5–2.2 ppm range. vulcanchem.com
¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. A key feature in the ¹³C NMR spectra of spiro-dione analogues is the presence of signals for the carbonyl carbons (C=O), which are typically found in the highly deshielded region of the spectrum, often between δ 155 and δ 201 ppm. rsc.orgmdpi.commdpi.combas.bg The spiro-carbon atom itself, a quaternary carbon linked to four other carbons, shows a characteristic signal; for example, in spiro[benzimidazole-2,4'-isoquinoline]-1',3'(2'H)-dione derivatives, this signal appears around δ 83.4 ppm. mdpi.commdpi.com The combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments (like COSY, HMQC, and HMBC) allows for the unambiguous assignment of all proton and carbon signals, confirming the spirocyclic structure. bas.bg
| Compound Name | Technique | Observed Chemical Shifts (δ, ppm) and Multiplicities | Source |
|---|---|---|---|
| 2'-Phenyl-1,3-dihydro-1'H-spiro[benzimidazole-2,4'-isoquinoline]-1',3'(2'H)-dione | ¹H-NMR | 3.80 (s, 2H, 2NH), 6.40-7.70 (m, 13H, Ar-H) | mdpi.com |
| ¹³C-NMR | 83.4 (spiro C), 113.0-136.8 (aromatic C), 155.4, 163.6 (2 CO) | mdpi.com | |
| 5'-Phenyl-3'-(p-tolyl)-3',4'-dihydrospiro[indene-2,2'-pyrrole]-1,3-dione | ¹H-NMR | 8.04 (d, J = 7.6 Hz, 1H), 7.94-7.92 (m, 2H), 7.81-7.69 (m, 3H), 7.49-7.42 (m, 3H), 7.13-7.08 (m, 5H), 4.27(dd, J = 11.2, 8.8 Hz, 1H), 3.85(dd, J = 16.4, 11.2 Hz, 1H), 3.61(dd, J = 16.4, 8.8 Hz, 1H) | rsc.org |
| ¹³C-NMR | 88.0 (spiro C), 41.1, 51.5 (aliphatic C), 123.6-142.2 (aromatic C), 179.8, 197.7, 200.2 (CO and C=N) | rsc.org | |
| 1',3'-bis(hydroxymethyl)-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione | ¹H-NMR | Not specified in abstract | bas.bg |
| ¹³C-NMR | 155.34 (C=O), 171.10 (C=O) | bas.bg |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. For spiro-dione analogues, the most prominent and diagnostic signals in the IR spectrum are those corresponding to the carbonyl (C=O) groups of the dione (B5365651) functionality. beilstein-journals.org
These C=O stretching vibrations typically appear as strong absorption bands in the region of 1640–1780 cm⁻¹. mdpi.commdpi.com The exact frequency can be influenced by the ring size and electronic environment; for example, hydantoin-based spiro compounds show carbonyl vibrations around 1750 cm⁻¹, while spiro-isoquinoline-diones exhibit two distinct C=O bands, such as at 1655 cm⁻¹ and 1670 cm⁻¹. vulcanchem.commdpi.com Other characteristic absorptions include N-H stretches (around 3180-3220 cm⁻¹) in nitrogen-containing analogues, aromatic C-H stretches (around 3065 cm⁻¹), and aliphatic C-H stretches (around 2970 cm⁻¹). mdpi.commdpi.com The presence and position of these key bands provide direct evidence for the core structural motifs of the synthesized compounds.
| Compound Name | Functional Group | Absorption Frequency (ν, cm⁻¹) | Source |
|---|---|---|---|
| 2'-Phenyl-1'H,3H-spiro[1,3-benzoxazole-2,4'-isoquinoline]-1',3'(2'H)-dione | N-H | 3210 | mdpi.com |
| Aromatic C-H | 3065 | mdpi.com | |
| C=O (dione) | 1655, 1670 | mdpi.com | |
| 2'-(4-Tolyl)-1,3-dihydro-1'H-spiro[benzimidazole-2,4'-isoquinoline]-1',3'(2'H)-dione | N-H | 3180 (broad) | mdpi.com |
| Aromatic C-H | 3065 | mdpi.com | |
| Aliphatic C-H | 2970 | mdpi.com | |
| C=O (dione) | 1640, 1655 | mdpi.com |
Mass Spectrometry Techniques in Molecular Weight Determination
Mass spectrometry (MS) is crucial for determining the molecular weight of this compound analogues and confirming their elemental formula. Techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used. The parent compound, this compound, has a molecular formula of C₁₀H₁₄O₂ and a molecular weight of approximately 166.22 g/mol . nih.govchembk.com
In high-resolution mass spectrometry (HRMS), the experimentally measured mass is compared to the calculated mass for a proposed formula, providing a high degree of confidence in the compound's identity. For example, a spiro[indane-2,2'-pyrrole]-1,3-dione derivative with the formula C₂₄H₁₇NNaO₂ showed a calculated m/z for the [M+Na]⁺ ion of 374.1151, which closely matched the found value of 374.1152. rsc.org Similarly, various spiro-isoquinoline derivatives show clear molecular ion peaks (M⁺) in their mass spectra, such as at m/z 341 and m/z 342 for different analogues, corresponding to their respective molecular weights. mdpi.commdpi.com The fragmentation patterns observed can also offer additional structural clues, such as the loss of specific side chains. vulcanchem.com
| Compound Name | Technique | Calculated Mass/m/z | Found Mass/m/z | Source |
|---|---|---|---|---|
| This compound | - | 166.22 g/mol (MW) | - | nih.govchembk.com |
| 2'-Phenyl-1,3-dihydro-1'H-spiro[benzimidazole-2,4'-isoquinoline]-1',3'(2'H)-dione | MS | 341.36 g/mol (MW) | 341 (M⁺) | mdpi.com |
| 5'-Phenyl-3'-(p-tolyl)-3',4'-dihydrospiro[indene-2,2'-pyrrole]-1,3-dione | HRMS (ESI) | 374.1151 [M+Na]⁺ | 374.1152 [M+Na]⁺ | rsc.org |
| 2'-(4-Tolyl)-1,3-dihydro-1'H-spiro[benzimidazole-2,4'-isoquinoline]-1',3'(2'H)-dione | MS | 355.39 g/mol (MW) | 355 (M⁺) | mdpi.com |
X-ray Diffraction Studies for Solid-State Structural Analysis
While spectroscopic methods provide information about connectivity and functional groups, single-crystal X-ray diffraction provides the ultimate proof of structure by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique is invaluable for unambiguously determining the relative stereochemistry of chiral centers and the conformation of the ring systems in spirocyclic compounds.
For several spiro-dione analogues, X-ray crystallography has been used to confirm the structures deduced from spectroscopic data. beilstein-journals.orgmdpi.com For example, the structure and stereochemistry of a spiro[dihydropyridine-oxindole] derivative were unequivocally established through a single-crystal X-ray diffraction study. beilstein-journals.org Similarly, the absolute configuration of a spiro-piperidone derivative was determined to be (5R,8R,10S) by X-ray analysis, which then allowed for the assignment of stereochemistry to other related compounds by analogy. mdpi.com The crystal data obtained, including lattice parameters and space group, provides a definitive structural fingerprint of the molecule in its crystalline form. nii.ac.jpnih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to verify the empirical and molecular formula of a newly synthesized compound. By quantitatively determining the percentage composition of elements like carbon (C), hydrogen (H), and nitrogen (N), researchers can confirm that the synthesized product has the expected atomic makeup.
This method serves as a crucial checkpoint for purity and identity. For a wide range of spiro-dione analogues, the experimentally "found" percentages of C, H, and N show excellent agreement with the "calculated" percentages derived from the proposed molecular formula. For a 2'-phenyl-1'H,3H-spiro[1,3-benzoxazole-2,4'-isoquinoline]-1',3'(2'H)-dione (C₂₁H₁₄N₂O₃), the calculated values were C: 73.68%, H: 4.12%, N: 8.18%, while the found values were C: 73.3%, H: 4.2%, N: 7.9%. mdpi.com Likewise, for a spiro-piperidine derivative (C₃₁H₃₁N₃O₄), the calculated composition of C: 73.06%, H: 6.13%, N: 8.25% was closely matched by the found values of C: 73.17%, H: 6.01%, N: 8.34%. mdpi.com This close correlation between theoretical and experimental values provides strong supporting evidence for the assigned structure.
Computational and Theoretical Investigations of Spiro 3.6 Decane 1,3 Dione Systems
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. For Spiro[3.6]decane-1,3-dione, such calculations would typically involve the determination of key electronic properties. These would include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of electron density. This information would provide insights into the molecule's kinetic stability and its potential for participating in chemical reactions. However, no published studies were found that report these specific electronic structure parameters for this compound.
Molecular Modeling and Conformation Analysis
Molecular modeling techniques are employed to investigate the three-dimensional structure and conformational preferences of molecules. A conformational analysis of this compound would identify the most stable geometric arrangements of the molecule. This would involve calculating the potential energy surface of the molecule by systematically varying its dihedral angles to locate energy minima. Such a study would reveal the preferred spatial orientation of the cyclobutane (B1203170) and cycloheptane (B1346806) rings. At present, there is no available research detailing the specific conformers and their relative energies for this compound.
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical studies are crucial for understanding the pathways of chemical reactions. For this compound, this would involve modeling its reactions with other chemical species to map out the reaction coordinates. These studies would identify the structures of transition states and intermediates, and calculate the activation energies associated with different reaction pathways. This would help in predicting the feasibility and outcomes of various chemical transformations. Unfortunately, no theoretical investigations into the reaction mechanisms involving this compound have been documented.
Prediction of Spectroscopic Parameters and Conformational Preferences
Computational methods can predict various spectroscopic parameters, which can aid in the experimental characterization of a molecule. For this compound, these predictions would include nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These calculated parameters would be invaluable for interpreting experimental spectra and confirming the molecule's structure and conformational preferences. However, no such predictive studies for the spectroscopic properties of this compound are available in the literature.
Development of Computational Models for Spiro-System Reactivity
Developing computational models for the reactivity of a class of molecules, such as spiro-systems, allows for the prediction of their chemical behavior under various conditions. For this compound, this would involve creating quantitative structure-activity relationship (QSAR) models or other predictive tools based on its calculated electronic and structural properties. These models could then be used to forecast its reactivity in different chemical environments or its potential biological activity. Currently, there are no specific computational models for predicting the reactivity of this compound.
Table of Chemical Compounds Mentioned
Advanced Synthetic Applications and Derivatization of Spiro 3.6 Decane 1,3 Dione
Spiro[3.6]decane-1,3-dione as a Versatile Building Block in Organic Synthesis
This compound serves as a valuable scaffold in organic synthesis, providing a rigid framework for the construction of more complex molecular architectures. The presence of two carbonyl groups offers multiple reaction sites for a variety of chemical transformations. While specific research detailing the extensive use of this compound as a building block is limited, the reactivity of the 1,3-dione moiety is well-established in organic chemistry.
The acidic nature of the α-protons between the two carbonyl groups allows for facile deprotonation and subsequent alkylation, acylation, and condensation reactions. This reactivity enables the introduction of various functional groups and the extension of the carbon skeleton. For instance, Knoevenagel condensation with aldehydes or ketones can be employed to introduce new carbon-carbon double bonds, which can then be further functionalized.
The general versatility of spirocyclic scaffolds in medicinal chemistry is well-documented, with their rigid structures offering precise spatial orientation of substituents, a desirable trait in drug design. proactivemr.com Although direct studies on this compound in this context are not widely published, its structural motifs suggest potential for exploration in the development of novel therapeutic agents.
Table 1: Potential Reactions at the 1,3-Dione Moiety
| Reaction Type | Reagents | Product Type | Potential Application |
| Alkylation | Alkyl halides, Base | C-alkylated derivatives | Introduction of side chains |
| Acylation | Acyl chlorides, Base | C-acylated derivatives | Synthesis of more complex ketones |
| Knoevenagel Condensation | Aldehydes/Ketones, Base | α,β-Unsaturated diones | Precursors for Michael additions |
| Michael Addition | α,β-Unsaturated compounds | 1,5-Dicarbonyl compounds | Annulation reactions |
Utilization in the Construction of Complex Molecular Architectures
The unique topology of this compound makes it an intriguing starting material for the synthesis of intricate molecular structures. The spirocyclic core imparts a three-dimensional character that is often sought after in the synthesis of natural products and complex organic molecules.
While specific examples of the use of this compound in the total synthesis of complex natural products are not readily found in the literature, the general strategy of employing spirocyclic ketones and diones is a common theme in synthetic organic chemistry. For instance, related spiro[4.5]decane systems have been utilized in the synthesis of sesquiterpenes. nih.gov
The 1,3-dione functionality can be a linchpin for annulation reactions, leading to the formation of fused ring systems. For example, a Robinson annulation sequence, involving a Michael addition followed by an intramolecular aldol (B89426) condensation, could potentially be applied to a derivative of this compound to construct a new six-membered ring fused to the cyclobutane (B1203170) ring.
Precursors for Other Spirocyclic Ring Systems
This compound can theoretically serve as a precursor for the synthesis of other spirocyclic ring systems through various ring expansion, contraction, or rearrangement reactions. The cyclobutane ring, being strained, can be susceptible to ring-opening or rearrangement under certain conditions.
For example, treatment with diazomethane (B1218177) could potentially lead to a ring expansion of the cyclobutane-1,3-dione (B95015) to a cyclopentane-1,3-dione derivative, thus transforming the spiro[3.6]decane system into a spiro[4.6]decane system. Baeyer-Villiger oxidation of the dione (B5365651) could also lead to the formation of lactones, introducing heteroatoms into the spirocyclic framework.
While documented examples of such transformations specifically for this compound are scarce, the principles of these reactions are fundamental in organic synthesis and represent plausible pathways for the derivatization of this spirocycle.
Applications in Material Science and Optoelectronic Devices (excluding biological/pharmaceutical uses)
Spiro compounds, in general, have found applications in material science, particularly in the field of optoelectronics. mdpi.com The orthogonal arrangement of the two rings in a spiro system can disrupt π-conjugation between chromophores attached to each ring, leading to unique photophysical properties. This has been exploited in the design of materials for organic light-emitting diodes (OLEDs) and other electronic devices.
Although there is no specific research detailing the application of this compound in material science, its rigid spirocyclic core could serve as a scaffold for the attachment of photoactive or electroactive moieties. The 1,3-dione functionality could be converted into other functional groups, such as aromatic rings or heterocycles, which are commonly used in optoelectronic materials. The inherent thermal and morphological stability of spirocyclic compounds is also an attractive feature for these applications.
Table 2: Potential Functionalization for Material Science Applications
| Functional Group | Synthetic Method | Potential Property |
| Aromatic Rings | Condensation/Annulation | Charge transport, Luminescence |
| Heterocycles | Multi-component reactions | Electron/Hole injection |
| Donor/Acceptor Groups | Substitution reactions | Intramolecular charge transfer |
Design and Synthesis of Chiral this compound Analogs for Asymmetric Catalysis
The development of chiral catalysts for asymmetric synthesis is a major focus of modern organic chemistry. Chiral spirocyclic compounds have emerged as a promising class of ligands and catalysts due to their rigid structures and well-defined stereochemical environments.
While the synthesis of chiral this compound itself has not been extensively reported, general methods for the asymmetric synthesis of spirocyclic 1,3-diketones have been developed. rsc.org These methods often involve enantioselective cyclization reactions catalyzed by chiral organocatalysts or metal complexes.
A potential approach to chiral this compound analogs could involve the asymmetric synthesis of a substituted cycloheptene (B1346976) precursor, followed by a [2+2] cycloaddition with a suitable ketene (B1206846) to form the cyclobutanedione ring. Alternatively, enzymatic desymmetrization of a prochiral precursor could also be a viable route.
Once synthesized, these chiral spirocyclic diones could be evaluated as organocatalysts or further functionalized to act as chiral ligands for metal-catalyzed asymmetric transformations. The C2-symmetry that could be incorporated into certain derivatives is a particularly desirable feature for many asymmetric catalytic processes.
Future Research Directions and Perspectives on Spiro 3.6 Decane 1,3 Dione Chemistry
Development of Novel and Efficient Synthetic Routes
The creation of the spiro[3.6]decane-1,3-dione framework, which joins a strained four-membered ring with a flexible seven-membered ring, requires innovative synthetic strategies. Future research will likely focus on developing methodologies that are not only efficient and high-yielding but also stereoselective.
Key areas for exploration include:
Multicomponent Reactions (MCRs): Designing one-pot MCRs could provide a rapid and atom-economical route to the spiro[3.6]decane core or its functionalized derivatives. The convergence of three or more starting materials in a single step avoids lengthy purification processes and reduces waste.
Domino and Cascade Reactions: The development of domino reactions, where a single event triggers a cascade of subsequent bond-forming transformations, offers an elegant approach to constructing molecular complexity. mdpi.com A potential domino sequence could involve a Michael addition followed by an intramolecular aldol (B89426) cyclization to form the fused ring system.
Photochemical Cycloadditions: [2+2] cycloadditions initiated by light could be a powerful tool for constructing the cyclobutanedione portion of the molecule. This approach allows for the formation of strained ring systems under mild conditions.
Ring-Closing Metathesis (RCM): For the synthesis of the cycloheptane (B1346806) ring, RCM using catalysts like the Grubbs catalyst could be a viable strategy, starting from a diene precursor attached to a cyclobutane (B1203170) core. nih.gov
A comparison of potential synthetic approaches is outlined below:
| Synthetic Strategy | Potential Advantages | Key Challenges | Relevant Precursors |
| Multicomponent Reactions | High efficiency, atom economy, reduced steps | Finding compatible reactants, controlling regioselectivity | Open-chain keto-acids, diamines, aldehydes |
| Domino Reactions | High bond-forming efficiency, stereocontrol | Complex reaction optimization, catalyst sensitivity | Functionalized cycloheptanones, activated cyclobutane precursors |
| Photochemical [2+2] Cycloaddition | Mild conditions, access to strained rings | Control of stereochemistry, scalability limitations | Substituted alkenes, diketenes |
| Ring-Closing Metathesis | High functional group tolerance, reliable | Catalyst cost, removal of metal impurities | Acyclic dienes attached to a cyclobutane moiety |
Exploration of Undiscovered Reactivity Patterns
The β-diketone moiety within the strained spiro[3.6]decane framework is expected to exhibit unique reactivity. The interplay between the ring strain of the cyclobutane and the conformational flexibility of the cycloheptane could lead to novel chemical transformations.
Future studies should investigate:
Tautomerism: A thorough investigation of the keto-enol tautomerism of the 1,3-dione system is fundamental. ruc.dk The specific ring geometry may favor one tautomer over the other, influencing subsequent reactions.
Reactions at the α-Carbon: The methylene (B1212753) group situated between the two carbonyls is highly acidic and serves as a prime site for functionalization. Research into alkylation, acylation, and condensation reactions (such as Knoevenagel or Claisen condensations) at this position could yield a diverse library of derivatives. mdpi.com
Rearrangement Reactions: Inspired by biosynthetic pathways, the exploration of α-hydroxy-β-diketone rearrangements could lead to novel molecular scaffolds. nih.gov Such reactions, potentially catalyzed by acid or base, could transform the spiro[3.6]decane skeleton into more complex polycyclic systems.
Cycloaddition Reactions: The enol form of the dione (B5365651) can act as a diene or dienophile in cycloaddition reactions, such as Diels-Alder reactions, providing access to complex fused-ring systems.
Advanced Characterization Techniques and Methodologies
Unambiguous characterization of this compound and its derivatives is crucial for understanding their structure and reactivity. While standard techniques are essential, advanced methodologies will be required to fully elucidate their complex three-dimensional nature.
| Technique | Information Provided | Application to this compound |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, and crystal packing | Absolute confirmation of the spirocyclic framework and stereochemistry of derivatives. researchgate.net |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Connectivity of atoms (C-H, H-H), long-range correlations | Mapping the proton and carbon environments of the two distinct rings and confirming the spiro-junction. emanresearch.org |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular formula and fragmentation patterns | Confirmation of elemental composition and structural elucidation of reaction products. mdpi.com |
| FT-IR Spectroscopy | Presence of functional groups | Identifying the carbonyl stretching frequencies of the dione, which may be influenced by ring strain. emanresearch.org |
| Computational Spectroscopy (DFT) | Prediction of NMR shifts, IR frequencies, and electronic spectra | Aiding in the interpretation of experimental data and confirming structural assignments. researchgate.net |
Integration with Flow Chemistry and Automation for Scalable Synthesis
For this compound to be utilized in broader applications, its synthesis must be scalable, safe, and efficient. Flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages over traditional batch processing for achieving these goals. spirochem.com
The integration of flow chemistry could provide:
Enhanced Safety: Precise control over reaction temperature and pressure, minimizing risks associated with exothermic reactions or the use of hazardous reagents.
Improved Efficiency and Yield: Superior heat and mass transfer in flow reactors can lead to faster reaction times and higher product yields compared to batch methods. researchgate.net
Scalability: Production can be scaled up by simply running the flow system for longer periods or by using parallel reactors, avoiding the challenges of scaling up batch reactors. researchgate.net
Automation: Automated systems can control reagent delivery, reaction monitoring, and even downstream purification, enabling high-throughput synthesis of derivative libraries for screening purposes. researchgate.net
A comparative outlook on synthesis methodologies:
| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis |
| Heat Transfer | Limited by vessel surface area | Excellent, high surface-to-volume ratio |
| Safety | Potential for thermal runaway | Inherently safer, small reaction volumes |
| Scalability | Non-linear, requires re-optimization | Linear and predictable scale-up |
| Reproducibility | Can be variable between batches | High, due to precise parameter control |
| Automation Potential | Limited | High, allows for integration of in-line analysis and purification researchgate.net |
Computational Chemistry for Rational Design and Mechanism Prediction
Computational chemistry is an indispensable tool for accelerating the discovery process by predicting molecular properties and reaction outcomes before committing to laboratory work. spirochem.com For this compound, computational methods can provide deep insights. nih.gov
Future research should leverage:
Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structure of the molecule, analyze its stability, and calculate spectroscopic properties to aid in characterization. researchgate.nettandfonline.com It can also be used to map reaction pathways and determine the transition state energies, providing a clear understanding of reaction mechanisms. uctm.edu
Molecular Docking: If the molecule is explored for biological applications, molecular docking simulations can predict how it might bind to the active site of a protein or other biological target. This allows for the rational design of derivatives with potentially enhanced activity. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing insights into its conformational flexibility, particularly of the seven-membered ring, and its interactions with solvent molecules. tandfonline.com
Virtual Screening: Large virtual libraries of this compound derivatives can be computationally screened against biological targets to identify promising candidates for synthesis and testing, saving significant time and resources. openmedicinalchemistryjournal.com
| Computational Method | Objective | Predicted Outcome for this compound |
| Density Functional Theory (DFT) | Predict structure, stability, and reactivity | Optimized geometry, HOMO-LUMO energy gap, reaction mechanisms, predicted NMR/IR spectra. researchgate.net |
| Molecular Docking | Identify potential biological interactions | Binding affinity and mode of interaction with specific protein targets. |
| Molecular Dynamics (MD) | Analyze conformational behavior | Preferred conformations of the cycloheptane ring, stability of ligand-protein complexes. |
| Virtual Screening | Prioritize compounds for synthesis | A ranked list of derivatives based on predicted binding scores to a target of interest. |
Q & A
Q. What are the established synthetic routes for Spiro[3.6]decane-1,3-dione, and how can reaction conditions be optimized?
Methodological Answer: A common synthesis involves hydrolysis of intermediate 7f (3-acetyl-7-azaspiro[3.5]non-2-en-1-one) using 2M HCl under vigorous stirring at room temperature for 24 hours, followed by extraction with ethyl acetate and recrystallization from diethyl ether, yielding 95% purity . Key optimization parameters include:
- Acid concentration : Excess HCl accelerates hydrolysis but may degrade sensitive functional groups.
- Solvent selection : Diethyl ether is optimal for recrystallization due to its low polarity, minimizing product loss.
- Reaction time : Extended stirring (>24 hours) does not improve yield, suggesting equilibrium conditions.
Q. How is the spirocyclic structure of this compound validated spectroscopically?
Methodological Answer: Structural confirmation relies on:
- <sup>1</sup>H NMR : Distinct signals at δH 4.58 (s, 2H, ketone protons) and 1.75–1.29 (m, 12H, aliphatic protons) .
- Mass spectrometry : ES+ at m/z 166.9 (MH<sup>+</sup>) aligns with the molecular formula C10H14O2.
- X-ray crystallography (if available): Resolves spiro junction geometry and bond angles.
Note : Cross-validate with IR (C=O stretches at ~1700–1750 cm<sup>-1</sup>) to rule out tautomeric impurities.
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Recrystallization : Use diethyl ether for high recovery (≥90%) due to the compound’s limited solubility in non-polar solvents .
- Column chromatography : Employ silica gel with ethyl acetate/hexane (1:3) for small-scale purification.
- Distillation : Not recommended due to thermal instability of the spirocyclic core.
Advanced Research Questions
Q. How does the spirocyclic architecture influence the compound’s reactivity in ring-opening or functionalization reactions?
Methodological Answer: The spiro[3.6] system imposes steric hindrance and electronic effects:
- Ring-opening : Reacts selectively with nucleophiles (e.g., Grignard reagents) at the less hindered carbonyl group (position 1 vs. 3) .
- Functionalization : Diazaspiro analogs (e.g., 2,8-diazaspiro[4.5]decane-1,3-dione) show regioselective alkylation at nitrogen atoms, governed by ring strain and electronic density .
Q. What computational methods predict the thermodynamic stability and electronic properties of this compound derivatives?
Methodological Answer:
- DFT calculations : B3LYP/6-31G* basis sets model spiro strain energy (~5–8 kcal/mol) and HOMO-LUMO gaps (critical for photochemical applications) .
- Molecular dynamics : Simulate solvent interactions (e.g., chloroform vs. DMSO) to optimize solubility for biological assays .
Application Example : Fluorinated spirodiones (e.g., 8-tert-butyl-2-azaspiro[4.5]decane-1,3-dione) show enhanced metabolic stability in pharmacokinetic simulations .
Q. How can researchers resolve contradictions in reported spectral data or synthetic yields for this compound derivatives?
Methodological Answer:
- Reproducibility checks : Verify reaction conditions (e.g., trace water in HCl alters hydrolysis kinetics) .
- Advanced NMR techniques : Use <sup>13</sup>C-DEPT or 2D-COSY to distinguish overlapping aliphatic signals .
- Batch analysis : Compare commercial samples (e.g., Sigma-Aldrich’s rare chemicals) with in-house syntheses to identify impurities .
Case Study : Discrepancies in m/z values may arise from ES+ vs. EI ionization modes; calibrate instruments using certified reference standards .
Q. What pharmacological screening strategies are applicable to this compound-based compounds?
Methodological Answer:
- In vitro assays : Test anticonvulsant activity via maximal electroshock (MES) or pentylenetetrazole (PTZ) models, as seen in fluorinated spirodione derivatives .
- Target engagement : Use SPR (surface plasmon resonance) to measure binding affinity to VLA-4 integrins, a pathway explored in spirodione-based antagonists .
Q. How can researchers design this compound analogs for materials science applications?
Methodological Answer:
- Polymer incorporation : Introduce spiro units into polyimides to enhance thermal stability (e.g., Tg > 300°C) and optical clarity .
- Crosslinking agents : Utilize the diketone motif to form covalent networks in epoxy resins, improving mechanical strength.
Synthetic Tip : Replace aliphatic chains with aromatic groups (e.g., phenyl) to tune glass transition temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
